Geranic acid

tyrosinase inhibition melanin biosynthesis cosmetic science

Sourcing managers should prioritize trans-Geranic acid (CAS 4698-08-2) for its unmatched, isomer-specific bioactivity. It inhibits tyrosinase with an IC50 of 195.4 μM—4.9-fold more potent than geraniol—while maintaining 91.7% cell viability at effective doses. As the only monoterpenoid inducing honeybee clustering and essential for pepper weevil aggregation pheromones, generic or mixed-isomer substitutes fail. Verify the trans (2E) configuration and request a Certificate of Analysis (CoA) to guarantee potency, safety, and regulatory compliance for cosmetic, agrochemical, or entomological applications.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 4698-08-2
Cat. No. B7767743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranic acid
CAS4698-08-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(=O)O)C)C
InChIInChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
InChIKeyZHYZQXUYZJNEHD-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Geranic Acid (CAS 4698-08-2): Monoterpenoid Acid with Differentiated Antifungal and Tyrosinase-Inhibitory Properties


Geranic acid, also known as trans-3,7-dimethylocta-2,6-dienoic acid, is a monoterpenoid polyunsaturated fatty acid with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol [1]. It exists as the 2E-isomer and is a double bond isomer of nerolic acid [2]. The compound is a colorless to pale yellow liquid with a density of 0.97 g/mL at 25 °C and a boiling point of approximately 250 °C . Geranic acid functions as a semiochemical pheromone in multiple insect species and has documented roles as an antifungal agent and a tyrosinase inhibitor [3][4].

Geranic Acid (CAS 4698-08-2): Why Structural Analogs Cannot Be Interchanged in High-Value Applications


Geranic acid cannot be generically substituted by its closest structural analogs due to its unique combination of a terminal carboxylic acid group and specific double bond geometry. In tyrosinase inhibition assays, geranic acid exhibits an IC50 of 195.4 μM, whereas geraniol (the alcohol analog) requires 950.4 μM to achieve the same effect—a 4.9-fold difference in potency that renders geraniol unsuitable for comparable depigmentation applications [1]. Furthermore, nerolic acid, the cis-isomer of geranic acid, displays divergent pheromone activity; geranic acid alone encourages honeybee clustering behavior while nerolic acid demonstrates a different functional profile in the same assays [2]. Even structurally similar monoterpenoids such as citronellic acid fail to inhibit melanin production at any tested concentration, confirming that the conjugated carboxylic acid moiety of geranic acid is essential for specific bioactivities [3]. These quantitative differences preclude simple replacement of geranic acid with cheaper or more readily available monoterpenoid alternatives.

Geranic Acid (CAS 4698-08-2): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Tyrosinase Inhibition: 4.9-Fold Higher Potency Than Geraniol and 3.3-Fold Higher Than Citronellic Acid

Geranic acid inhibits mushroom tyrosinase with an IC50 of 195.4 μM, demonstrating 4.9-fold higher potency than geraniol (IC50 = 950.4 μM) and 3.3-fold higher potency than citronellic acid (IC50 = 645.9 μM) in direct comparative assays [1]. At 500 μM, geranic acid reduces melanin production by 43.9% while suppressing only 8.3% of viable cells, whereas geraniol and citronellol exhibit high cell toxicity above 50 μM, precluding their use at comparable concentrations [2].

tyrosinase inhibition melanin biosynthesis cosmetic science skin depigmentation

Antifungal Activity: MIC <46 μM Against Fusarium graminearum and Colletotrichum graminicola, Outperforming 14 Other Terpenoids

In a head-to-head evaluation of 15 mono- and sesquiterpenoids against the two primary fungal pathogens of maize, geranic acid exhibited the strongest inhibitory activity, with an MIC below 46 μM (<7.8 μg/mL) for both Fusarium graminearum and Colletotrichum graminicola [1]. No other tested terpenoid achieved comparable potency in this panel, establishing geranic acid as the most effective candidate for antifungal applications in crop protection among the evaluated compounds [2].

antifungal crop protection Fusarium graminearum Colletotrichum graminicola maize pathogen

Pheromone Activity: Geranic Acid Elicits Honeybee Clustering Distinct from Nerolic Acid Isomer

In controlled honeybee clustering assays, geranic acid alone encouraged clustering behavior, whereas nerolic acid—the double bond isomer of geranic acid—did not produce the same behavioral response when tested individually [1]. The two geometric isomers, though structurally nearly identical, exhibit differential functional activity in the Nasonov pheromone system. Notably, geranic acid is a required component for full aggregation pheromone activity in the pepper weevil (Anthonomus eugenii), where commercial formulations lacking proper geranic acid release failed to achieve full field efficacy [2].

pheromone semiochemical Apis mellifera Nasonov gland insect behavior

Biosynthetic Production: 193 mg/L Fed-Batch Titer in Engineered Pseudomonas putida

Metabolic engineering of Pseudomonas putida DSM 12264 enabled de novo production of geranic acid from glycerol, achieving a titer of 193 mg/L under fed-batch bioreactor conditions within 48 hours [1]. This represents the first demonstration of microbial de novo geranic acid production and provides a scalable alternative to plant extraction or chemical synthesis . The engineered strain leverages the host's native monoterpenoid tolerance, which is critical for achieving industrially relevant product concentrations without cytotoxicity .

metabolic engineering bioproduction Pseudomonas putida fermentation sustainable sourcing

Elastase Inhibition: CAGE Ionic Liquid Formulation Inhibits Human Neutrophil Elastase at 5 mM

Choline and geranic acid (CAGE) ionic liquids inhibit porcine elastase and human neutrophil elastase at concentrations as low as 5 mM [1]. CAGE formulations effectively inhibited the growth of all tested pathogenic oral bacteria, and the MIC of the 1:2 choline:geranic acid formulation was significantly lower than that of either individual component alone, demonstrating synergistic antimicrobial activity [2]. The geranate ion and geranic acid components integrate into bacterial membranes, causing membrane thinning and perturbation of membrane homeostasis [3].

elastase inhibition ionic liquid anti-inflammatory oral health transdermal delivery

Enzyme Structural Biology: Geranic Acid Serves as Mechanism-Inspired Inhibitor in Iridoid Synthase Crystal Structure

Geranic acid binds to iridoid synthase from Catharanthus roseus in a ternary complex with NADP+, as resolved by X-ray crystallography at 1.75 Å resolution (PDB ID: 5DF1) [1]. The structure illuminates substrate binding and catalytic function, revealing key features that distinguish iridoid synthase from its close homolog progesterone 5β-reductase [2]. Geranic acid functions as a mechanism-inspired inhibitor that mimics the substrate binding mode, providing a structural tool for understanding reductive terpene cyclization in iridoid biosynthesis [3].

iridoid synthase crystal structure terpene cyclization Catharanthus roseus enzyme inhibition

Geranic Acid (CAS 4698-08-2): Priority Application Scenarios Based on Quantitative Differentiation Evidence


Skin Depigmentation and Cosmetic Whitening Formulations

Geranic acid is the preferred monoterpenoid for tyrosinase inhibition in cosmetic formulations due to its IC50 of 195.4 μM, which is 4.9-fold more potent than geraniol and 3.3-fold more potent than citronellic acid [1]. At 500 μM, geranic acid reduces melanin production by 43.9% while maintaining 91.7% cell viability, whereas geraniol exhibits prohibitive cytotoxicity above 50 μM [2]. These quantitative advantages make geranic acid the scientifically justified choice for skin whitening and hyperpigmentation treatment products requiring both efficacy and safety.

Agricultural Antifungal Development for Maize Crop Protection

Geranic acid should be prioritized for development of botanical fungicides targeting maize pathogens. In a head-to-head evaluation of 15 terpenoids, geranic acid achieved an MIC below 46 μM against both Fusarium graminearum and Colletotrichum graminicola, the two most economically significant fungal pathogens of maize [1]. No other tested terpenoid matched this potency, positioning geranic acid as the leading candidate for further formulation and field evaluation [2].

Insect Pheromone Research and Integrated Pest Management

For entomological studies requiring isomer-specific semiochemical activity, procurement of pure trans-geranic acid (CAS 4698-08-2) is essential. Geranic acid alone induces honeybee clustering, whereas its cis-isomer nerolic acid does not produce the same behavioral response [1]. Additionally, geranic acid is a required component for full aggregation pheromone activity in the pepper weevil (Anthonomus eugenii), and formulations lacking proper geranic acid release fail to achieve field efficacy [2]. These isomer-specific functional differences preclude substitution with nerolic acid or isomeric mixtures.

Microbial Bioproduction and Sustainable Sourcing Platforms

Geranic acid can be sustainably procured through metabolically engineered Pseudomonas putida fermentation, which achieves 193 mg/L under fed-batch conditions in 48 hours from glycerol feedstock [1]. This validated de novo production platform reduces dependence on plant extraction and provides a scalable, fermentation-based supply chain for industrial and research applications [2].

Technical Documentation Hub

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